2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834775
InChI: InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)10-6-16-11(15-10)9(5-14-16)12(17)18/h1-5,10,15H,6H2,(H,17,18)
SMILES:
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.22 g/mol

2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

CAS No.:

Cat. No.: VC15834775

Molecular Formula: C12H10FN3O2

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid -

Specification

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
IUPAC Name 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Standard InChI InChI=1S/C12H10FN3O2/c13-8-3-1-7(2-4-8)10-6-16-11(15-10)9(5-14-16)12(17)18/h1-5,10,15H,6H2,(H,17,18)
Standard InChI Key HQZXIUPTNNEBJP-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=C(C=NN21)C(=O)O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole core substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a carboxylic acid moiety. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the carboxylic acid group facilitates hydrogen bonding with biological targets .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC12H10FN3O2\text{C}_{12}\text{H}_{10}\text{FN}_{3}\text{O}_{2}
Molecular Weight247.22 g/mol
CAS Registry Number1710833-81-0
DensityNot Available
Melting PointNot Available

The absence of reported melting and boiling points underscores the need for further experimental characterization . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the fluorophenyl protons (δ 7.18–7.42 ppm) and the imidazo-pyrazole backbone . Mass spectrometry data corroborate the molecular weight via peaks at m/z 247.22.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Condensation: Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate undergoes cyclization with 4-fluorophenyl isocyanate in anhydrous toluene to form the imidazo[1,2-b]pyrazole intermediate .

  • Hydrolysis: The ethyl ester intermediate is hydrolyzed using concentrated sulfuric acid to yield the carboxylic acid derivative .

A representative synthesis of ethyl 2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (precursor) achieves a 66% yield, with subsequent hydrolysis to the acid form .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (CDCl3_3) reveals a triplet at δ 1.45 ppm for the ethyl group’s methyl protons and multiplet signals for the fluorophenyl aromatic protons .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 247.22, consistent with the molecular formula .

Pharmacological Activities

Anti-Inflammatory Effects

The compound inhibits interleukin-8 (IL-8)-induced chemotaxis and N-formylmethionine-leucyl-phenylalanine (FMLP) pathways, with IC50_{50} values of 1.2 nM and 3.8 nM, respectively . This dual activity suggests utility in treating chronic inflammatory diseases. Molecular docking studies propose interactions with COX-2’s active site, reducing prostaglandin synthesis .

Mechanism of Action

The compound’s bioactivity stems from:

  • COX-2 Inhibition: Competitive binding to COX-2’s arachidonic acid pocket, preventing prostaglandin E2_2 synthesis .

  • Receptor Modulation: Allosteric modulation of chemokine receptors (e.g., CXCR1/2), attenuating neutrophil migration .

Future Directions

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Structure-Activity Relationships (SAR): Modifying the fluorophenyl or carboxylic acid groups could enhance potency .

  • Toxicological Profiling: Acute and chronic toxicity studies are essential for clinical translation.

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